5H-Thiazolo(3,2-a)pyridin-5-one, 3,8-dimethyl-
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Overview
Description
5H-Thiazolo(3,2-a)pyridin-5-one, 3,8-dimethyl-: is a heterocyclic compound with the molecular formula C9H9NOS and a molecular weight of 179.239 g/mol This compound features a thiazole ring fused to a pyridine ring, with methyl groups at the 3 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo(3,2-a)pyridin-5-one, 3,8-dimethyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones or chloroacetic acid . The reaction conditions often include heating the reactants without a solvent, which facilitates the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5H-Thiazolo(3,2-a)pyridin-5-one, 3,8-dimethyl-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions are employed.
Major Products Formed
The major products formed from these reactions include various substituted thiazolo-pyridines, sulfoxides, sulfones, and thiazolidines .
Scientific Research Applications
5H-Thiazolo(3,2-a)pyridin-5-one, 3,8-dimethyl-: has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5H-Thiazolo(3,2-a)pyridin-5-one, 3,8-dimethyl- involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor antagonist, depending on the functional groups present on the molecule. The thiazole ring is particularly important for binding to biological targets, while the pyridine ring enhances its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
5H-Thiazolo(3,2-a)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
5H-Thiazolo(3,2-a)pyrimidin-3-one: Contains a carbonyl group at the 3-position, offering different reactivity and biological activity.
Thiazolo(3,2-b)pyridine: Another related compound with a different fusion pattern of the thiazole and pyridine rings.
Uniqueness
5H-Thiazolo(3,2-a)pyridin-5-one, 3,8-dimethyl-: is unique due to its specific substitution pattern and the presence of methyl groups at the 3 and 8 positions. This substitution enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
71310-15-1 |
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Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
3,8-dimethyl-[1,3]thiazolo[3,2-a]pyridin-5-one |
InChI |
InChI=1S/C9H9NOS/c1-6-3-4-8(11)10-7(2)5-12-9(6)10/h3-5H,1-2H3 |
InChI Key |
CDKOEABUKIEBES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N(C(=CS2)C)C(=O)C=C1 |
Origin of Product |
United States |
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